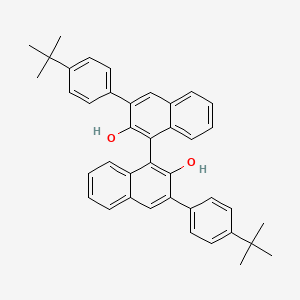

(S)-3,3'-Bis(4-tert-butylphenyl)-1,1'-bi-2-naphthol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

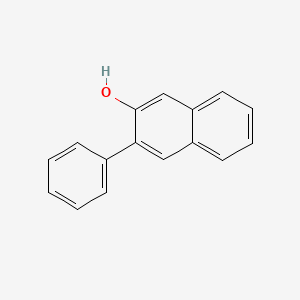

The compound seems to be a derivative of 4-tert-butylphenol , which is an organic compound with the formula (CH3)3CC6H4OH. It is one of three isomeric tert-butyl phenols and is a white solid with a distinct phenolic odor .

Synthesis Analysis

While specific synthesis methods for “(S)-3,3’-Bis(4-tert-butylphenyl)-1,1’-bi-2-naphthol” are not available, 4-tert-butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene .科学的研究の応用

Synthesis and Polymer Applications

The compound has been utilized in the synthesis of various polymers. For instance, it was used in the synthesis of a 1,1′-bi-2-naphthol-based bis(ether anhydride), which was further reacted with aromatic diamines to produce polyimides. These polyimides exhibited solubility in organic solvents and high thermal stability, with glass transition temperatures between 255-294°C (Mi, Gao, & Ding, 1997).

Crystallography and Molecular Structures

The compound has also been studied for its role in crystallography. The X-ray crystal structures of various inclusion compounds and free host structures based on lactic acid with different aryl substitution and optical resolution states have been reported, indicating the compound's relevance in understanding molecular conformations and crystal packing (Llamas-Saiz et al., 1995).

Organic Chemistry and Catalysis

In organic chemistry, it has been used in the study of hydroarylation of alkynes with phenols in the presence of gallium complexes. This has implications for the synthesis of chromenes and understanding the catalytic activity of gallium complexes (Moskalev et al., 2015).

Electromaterials and Electronic Applications

Research has also explored its use in the synthesis of ambipolar, multi-electrochromic polypyromellitimides and polynaphthalimides containing di(tert-butyl)-substituted bis(triarylamine) units. These materials showed promising electrochromic behaviors and high contrast ratios, indicating potential applications in electrochromic devices (Wang & Hsiao, 2014).

Photocatalysis and Radical Reactions

The compound has been involved in studies related to photocatalysis. For instance, laser flash photolysis studies on radical monofluoromethylation by (Diarylamino)naphthalene photoredox catalysis highlight its role in understanding the mechanisms of photoredox catalysis and radical reactions (Noto et al., 2020).

特性

IUPAC Name |

3-(4-tert-butylphenyl)-1-[3-(4-tert-butylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38O2/c1-39(2,3)29-19-15-25(16-20-29)33-23-27-11-7-9-13-31(27)35(37(33)41)36-32-14-10-8-12-28(32)24-34(38(36)42)26-17-21-30(22-18-26)40(4,5)6/h7-24,41-42H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHNRWUMZXBXGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-bi-2-naphthol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid](/img/structure/B3123569.png)

![1-[2-Hydroxy-3-(4-naphthalen-2-ylphenyl)naphthalen-1-yl]-3-(4-naphthalen-2-ylphenyl)naphthalen-2-ol](/img/structure/B3123597.png)